molecular formula C21H26N4O3S2 B11627081 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11627081
M. Wt: 446.6 g/mol
InChI Key: YDKFGRRZGISLGR-WJDWOHSUSA-N
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Description

The compound “(5Z)-3-(BUTAN-2-YL)-5-({2-[(3-METHOXYPROPYL)AMINO]-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a thiazolidinone core, a pyridopyrimidine moiety, and various functional groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the pyridopyrimidine moiety, and the addition of various substituents. Common synthetic routes may involve:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Pyridopyrimidine Moiety: This step may involve the condensation of a pyridine derivative with a suitable aldehyde or ketone, followed by cyclization.

    Addition of Substituents: Functional groups such as butan-2-yl and 3-methoxypropylamino can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, such compounds are studied for their unique structural features and reactivity. They can serve as intermediates in the synthesis of more complex molecules.

Biology

In biology, these compounds may be investigated for their potential as enzyme inhibitors or receptor ligands. Their ability to interact with biological macromolecules makes them interesting candidates for drug discovery.

Medicine

In medicine, compounds with similar structures have been explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, these compounds may find applications in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The pyridopyrimidine moiety may interact with nucleotide-binding sites, while the thiazolidinone ring may form covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyridopyrimidines: Studied for their kinase inhibitory activity.

Uniqueness

The unique combination of the thiazolidinone and pyridopyrimidine moieties, along with the specific substituents, gives the compound its distinct chemical and biological properties. This makes it a valuable subject for further research and development.

Properties

Molecular Formula

C21H26N4O3S2

Molecular Weight

446.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-(3-methoxypropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H26N4O3S2/c1-5-14(3)25-20(27)16(30-21(25)29)11-15-18(22-9-6-10-28-4)23-17-8-7-13(2)12-24(17)19(15)26/h7-8,11-12,14,22H,5-6,9-10H2,1-4H3/b16-11-

InChI Key

YDKFGRRZGISLGR-WJDWOHSUSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCCOC)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCCOC)SC1=S

Origin of Product

United States

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